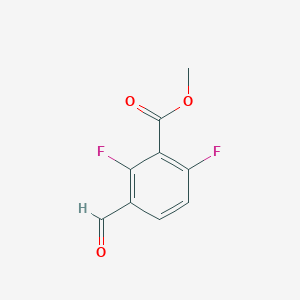

3-(difluoromethyl)naphthalene-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(difluoromethyl)naphthalene-1-carboxylic acid is a synthetic chemical compound . It is used as a key intermediate in the synthesis of succinate dehydrogenase inhibitors, which are a new class of fungicides .

Synthesis Analysis

The synthesis of 3-(difluoromethyl)naphthalene-1-carboxylic acid involves several steps . The process starts with propiolic alcohol, sodium hydroxide, and water in a three-necked flask. The reaction temperature is controlled at -5 5 DEG C with an icy salt solution. Chlorine bleach liquor is then added to the reaction flask, and the reaction continues for an hour. After the reaction terminates, the mixture is stirred for another hour, and then the pH is adjusted to 1 with concentrated hydrochloric acid. The mixture is then extracted into ethyl acetate, and the organic phase is distilled under reduced pressure to obtain propynoic acid .Molecular Structure Analysis

The molecular structure of 3-(difluoromethyl)naphthalene-1-carboxylic acid is represented by the Inchi Code: 1S/C12H8F2O2/c13-11(14)8-5-7-3-1-2-4-9(7)10(6-8)12(15)16/h1-6,11H,(H,15,16). The Inchi Key is VMMMXILLNHJCHU-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involving 3-(difluoromethyl)naphthalene-1-carboxylic acid are complex and involve multiple steps . The reactions occur at the carbonyl bond, which involves attack by a nucleophile on the carbonyl carbon with subsequent cleavage of a C − O bond .Physical And Chemical Properties Analysis

3-(difluoromethyl)naphthalene-1-carboxylic acid has a molecular weight of 222.19. It is a powder at room temperature. Like other carboxylic acids, it exhibits strong hydrogen bonding between molecules, which gives it high boiling points compared to other substances of comparable molar mass .Mechanism of Action

3-(difluoromethyl)naphthalene-1-carboxylic acid acts as a succinate dehydrogenase inhibitor. Succinate dehydrogenase inhibitors are currently the fastest-growing broad-spectrum mode of action class on the fungicide market. They are applied against all kinds of phytopathogens including seed- and soil-borne diseases .

Safety and Hazards

The safety information for 3-(difluoromethyl)naphthalene-1-carboxylic acid includes several hazard statements: H302, H315, H319, H335. These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(difluoromethyl)naphthalene-1-carboxylic acid involves the introduction of a difluoromethyl group onto naphthalene-1-carboxylic acid. This can be achieved through a series of reactions starting with commercially available starting materials.", "Starting Materials": [ "Naphthalene-1-carboxylic acid", "Difluoromethyl bromide", "Sodium hydride", "Dimethylformamide", "Chloroform", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Preparation of difluoromethylated intermediate", "Naphthalene-1-carboxylic acid is treated with sodium hydride in dimethylformamide to form the sodium salt of the carboxylic acid.", "Difluoromethyl bromide is then added to the reaction mixture and the resulting mixture is stirred at room temperature for several hours.", "The reaction mixture is then quenched with water and extracted with chloroform.", "The organic layer is washed with water, dried over magnesium sulfate, and concentrated to yield the difluoromethylated intermediate.", "Step 2: Synthesis of 3-(difluoromethyl)naphthalene-1-carboxylic acid", "The difluoromethylated intermediate is dissolved in ethanol and hydrochloric acid is added dropwise to the solution.", "The resulting mixture is stirred at room temperature for several hours.", "Sodium hydroxide is then added to the reaction mixture to adjust the pH to basic.", "The mixture is extracted with chloroform and the organic layer is washed with water, dried over magnesium sulfate, and concentrated to yield 3-(difluoromethyl)naphthalene-1-carboxylic acid as a white solid." ] } | |

CAS RN |

1261661-05-5 |

Product Name |

3-(difluoromethyl)naphthalene-1-carboxylic acid |

Molecular Formula |

C12H8F2O2 |

Molecular Weight |

222.2 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.